molecular formula C18H18N4O5S B4593279 1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

Cat. No.: B4593279
M. Wt: 402.4 g/mol
InChI Key: HMHUWXVDCAKWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea is a complex organic compound that features a combination of methoxyphenyl and oxazolylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxyaniline with isocyanate derivatives to form the urea linkage. The oxazolylsulfamoyl group can be introduced through a series of reactions involving sulfonation and cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of nitro groups can produce amines .

Scientific Research Applications

1-(2-Methoxyphenyl)-3-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-12-11-17(21-27-12)22-28(24,25)14-9-7-13(8-10-14)19-18(23)20-15-5-3-4-6-16(15)26-2/h3-11H,1-2H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHUWXVDCAKWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
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1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
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1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
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1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
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1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
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1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

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